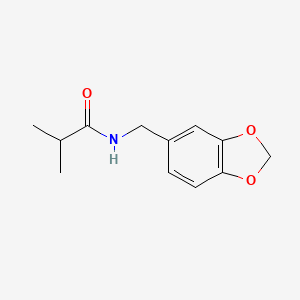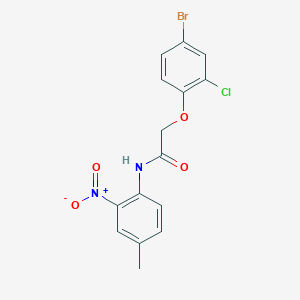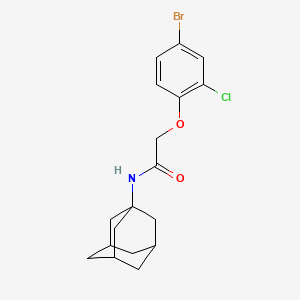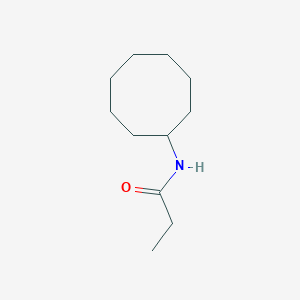
5-hydroxy-4,4,5-trimethyl-1-phenyl-2-pyrrolidinone
Descripción general
Descripción
5-hydroxy-4,4,5-trimethyl-1-phenyl-2-pyrrolidinone (also known as HT-7) is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. HT-7 is a synthetic compound that belongs to the class of pyrrolidinones and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HT-7 is not yet fully understood. However, it has been suggested that HT-7 exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HT-7 has also been found to inhibit the activity of reactive oxygen species, which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
HT-7 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. HT-7 has also been found to inhibit the activity of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, HT-7 has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HT-7 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, HT-7 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, HT-7 has not been extensively studied in vivo, and its toxicity profile is not yet known.
Direcciones Futuras
There are several future directions for research on HT-7. One area of research could be to further elucidate the mechanism of action of HT-7. Another area of research could be to study the toxicity profile of HT-7 in vivo. Additionally, HT-7 could be studied for its potential therapeutic applications in other diseases such as cancer and cardiovascular disease.
Aplicaciones Científicas De Investigación
HT-7 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties. HT-7 has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-hydroxy-4,4,5-trimethyl-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2)9-11(15)14(13(12,3)16)10-7-5-4-6-8-10/h4-8,16H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKNJITIHUEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1(C)O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3959771.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3959774.png)


![2-[(2-aminoethyl)amino]-5-nitrobenzamide](/img/structure/B3959795.png)
![7-[(3,4-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959816.png)
![7-[(4-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959822.png)

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(6-methoxypyridin-3-yl)methyl]-N-methylmethanamine](/img/structure/B3959844.png)
![{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(phenyl)methanone](/img/structure/B3959855.png)


![2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3959869.png)